molecular formula C10H12BrNO B1339247 2-Bromo-N-(2-methylbenzyl)acetamide CAS No. 1226029-96-4

2-Bromo-N-(2-methylbenzyl)acetamide

Cat. No.: B1339247
CAS No.: 1226029-96-4
M. Wt: 242.11 g/mol
InChI Key: NEIWMHSQPSGADK-UHFFFAOYSA-N
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Description

2-Bromo-N-(2-methylbenzyl)acetamide is an organic compound with the molecular formula C10H12BrNO It is a brominated derivative of acetamide, where the bromine atom is attached to the acetamide group, and the acetamide is further substituted with a 2-methylbenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-N-(2-methylbenzyl)acetamide typically involves the bromination of N-(2-methylbenzyl)acetamide. One common method is to react N-(2-methylbenzyl)acetamide with bromine in the presence of a suitable solvent, such as acetic acid or dichloromethane, under controlled temperature conditions. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of automated systems for the addition of reagents and monitoring of reaction parameters ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-N-(2-methylbenzyl)acetamide can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, to form new derivatives.

    Reduction: The compound can be reduced to form the corresponding amine.

    Oxidation: Oxidation reactions can lead to the formation of more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. Reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed under acidic or basic conditions.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted acetamides.

    Reduction: Formation of N-(2-methylbenzyl)amine.

    Oxidation: Formation of carboxylic acids or other oxidized derivatives.

Scientific Research Applications

2-Bromo-N-(2-methylbenzyl)acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Bromo-N-(2-methylbenzyl)acetamide involves its interaction with biological molecules. The bromine atom can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on proteins or nucleic acids. This can lead to the inhibition of enzyme activity or disruption of cellular processes. The specific molecular targets and pathways involved depend on the context of its application, such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-N-phenylacetamide: Similar structure but with a phenyl group instead of a 2-methylbenzyl group.

    N-(2-methylbenzyl)acetamide: Lacks the bromine atom, making it less reactive in certain chemical reactions.

    2-Chloro-N-(2-methylbenzyl)acetamide: Chlorine atom instead of bromine, which can affect its reactivity and biological activity.

Uniqueness

2-Bromo-N-(2-methylbenzyl)acetamide is unique due to the presence of both the bromine atom and the 2-methylbenzyl group. This combination imparts specific chemical reactivity and potential biological activity that distinguishes it from other similar compounds. The bromine atom enhances its electrophilic properties, making it a valuable intermediate in organic synthesis and a potential candidate for various biological applications.

Properties

IUPAC Name

2-bromo-N-[(2-methylphenyl)methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO/c1-8-4-2-3-5-9(8)7-12-10(13)6-11/h2-5H,6-7H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEIWMHSQPSGADK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CNC(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20569881
Record name 2-Bromo-N-[(2-methylphenyl)methyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20569881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1226029-96-4
Record name 2-Bromo-N-[(2-methylphenyl)methyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20569881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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